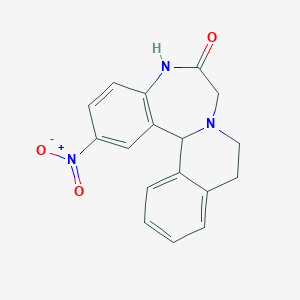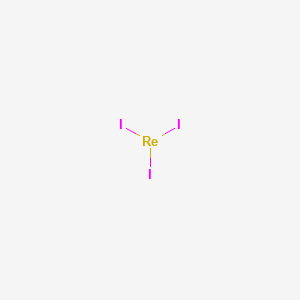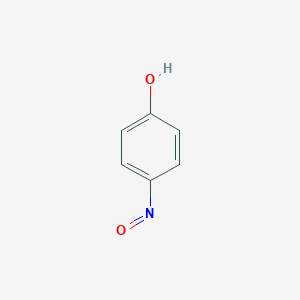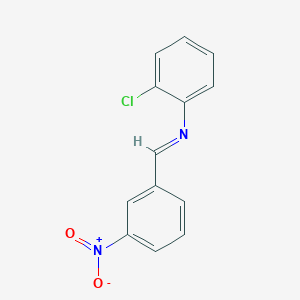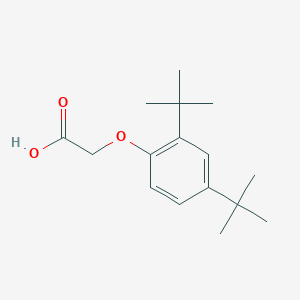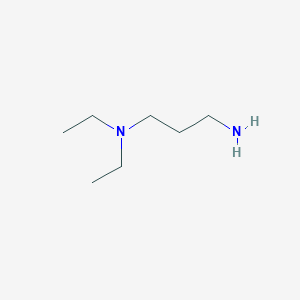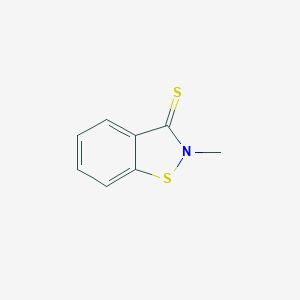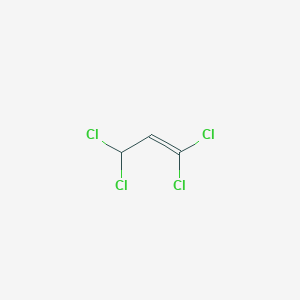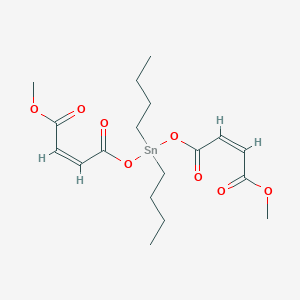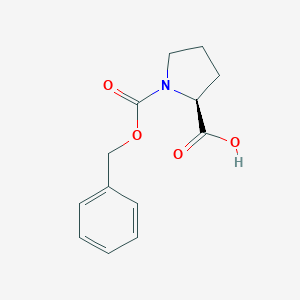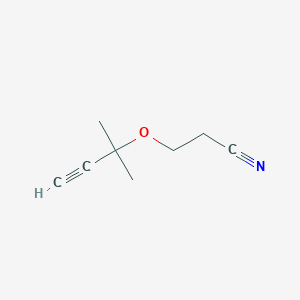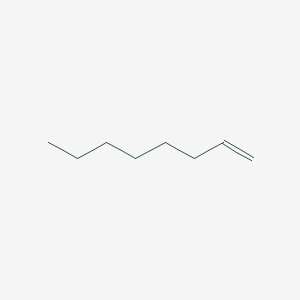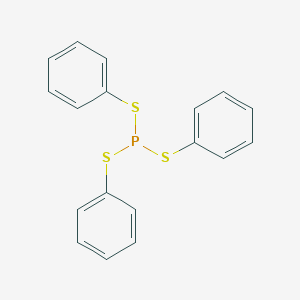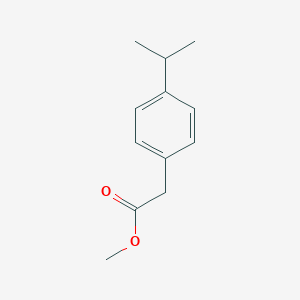
Methyl 4-isopropylphenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-isopropylphenylacetate is a chemical compound that belongs to the class of phenylacetates. It is commonly used in the synthesis of various pharmaceuticals, fragrances, and flavorings. This compound has gained significant attention in the scientific community due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
Methyl 4-isopropylphenylacetate has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and anti-cancer properties. In addition, it has been shown to have antimicrobial activity against various strains of bacteria and fungi.
Wirkmechanismus
The mechanism of action of Methyl 4-isopropylphenylacetate is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response and pain perception.
Biochemische Und Physiologische Effekte
Methyl 4-isopropylphenylacetate has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-isopropylphenylacetate has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize. In addition, it has a wide range of potential applications in various fields of research. However, it also has some limitations. For example, it may not be suitable for use in certain types of experiments due to its potential toxicity.
Zukünftige Richtungen
There are several future directions for research on Methyl 4-isopropylphenylacetate. One potential area of research is the development of new therapeutic agents based on this compound. Another area of research is the investigation of its potential applications in the field of agriculture, such as its use as a pesticide. Furthermore, the mechanism of action of Methyl 4-isopropylphenylacetate requires further investigation to fully understand its pharmacological effects.
Conclusion:
In conclusion, Methyl 4-isopropylphenylacetate is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It has been extensively studied for its anti-inflammatory, analgesic, and anti-cancer properties. However, further research is needed to fully understand its mechanism of action and potential applications in various fields of research.
Eigenschaften
CAS-Nummer |
16216-94-7 |
|---|---|
Produktname |
Methyl 4-isopropylphenylacetate |
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
methyl 2-(4-propan-2-ylphenyl)acetate |
InChI |
InChI=1S/C12H16O2/c1-9(2)11-6-4-10(5-7-11)8-12(13)14-3/h4-7,9H,8H2,1-3H3 |
InChI-Schlüssel |
YPVRHVMAGVVRCI-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)CC(=O)OC |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)CC(=O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


